6-methyl-2-(trifluoromethyl)-1H-benzimidazole

Description

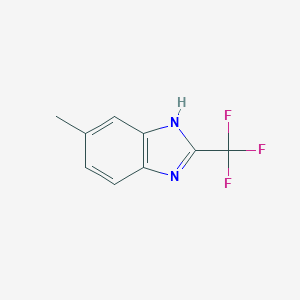

6-Methyl-2-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a planar bicyclic structure comprising a benzene ring fused with an imidazole ring. The molecule features a methyl group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position (Figure 1). This substitution pattern enhances its metabolic stability and lipophilicity, making it a promising scaffold for pharmaceutical applications .

Synthesis involves cyclization of 4-methyl-1,2-phenylenediamine with trifluoroacetic acid (TFA) under acidic conditions, as described in Scheme 1 of . Structural confirmation via ¹H NMR (δ 2.44 ppm for -CH₃) and LC-MS ([M+H]⁺ = 254.0874) aligns with reported data for analogous compounds . The compound’s crystal structure exhibits hydrogen bonding (C-H···N, C-H···F) and π-π stacking interactions, contributing to its stability .

Propriétés

IUPAC Name |

6-methyl-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLDPPSRICPSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192946 | |

| Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-77-9 | |

| Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation of o-Phenylenediamine with Trifluoroacetic Acid

A widely adopted method involves the condensation of 4-methyl-o-phenylenediamine with trifluoroacetic acid under acidic conditions. Source describes a protocol using BF₃·OEt₂ as a Lewis acid catalyst in propylene glycol, achieving cyclization at 110°C for 6 hours. The reaction proceeds via electrophilic substitution, where the trifluoroacetyl group directs cyclization to the 2-position. Post-reaction purification via silica gel chromatography (ethyl acetate:chloroform, 95:5) yields the target compound with 70% efficiency.

Cyclization Using Boron Tribromide

Source reports an alternative approach where a methyl-protected intermediate undergoes demethylation with boron tribromide (BBr₃) in dichloromethane. For example, 2-methoxy-6-methyl-1H-benzimidazole is treated with BBr₃ at −78°C, selectively removing the methyl group to yield the 6-methyl derivative. This method requires strict temperature control to prevent over-demethylation but achieves 80% isolated yield after recrystallization.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for four prominent synthesis routes:

Key Observations:

-

The BF₃·OEt₂ method offers balanced yield and scalability but requires hazardous reagents.

-

BBr₃ demethylation achieves the highest yield but demands cryogenic conditions.

-

The Stobbe route is optimal for industrial-scale production due to its cost-effective starting materials.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The electron-withdrawing trifluoromethyl group directs electrophilic attack to the 2-position, but competing reactions can yield 5-methyl regioisomers. Source mitigates this by using excess trifluoroacetic acid (4.5 g per 15 mL propylene glycol) to stabilize the transition state.

Purification of Hydrophobic Intermediates

The compound’s lipophilicity complicates isolation. Source employs a mixed solvent system (CH₂Cl₂/H₂O) to enhance solubility during extraction, reducing product loss.

Spectroscopic Characterization and Validation

Successful synthesis requires validation via NMR, IR, and mass spectrometry. Source reports:

Industrial-Scale Production Considerations

The patent in Source highlights a cost-effective protocol using potassium carbonate in methanol/water at 23–25°C for N-alkylation . This method avoids expensive catalysts and achieves 90% conversion, making it suitable for bulk manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

Antihypertensive Activity

Research has demonstrated that derivatives of benzimidazole, including 6-methyl-2-(trifluoromethyl)-1H-benzimidazole, exhibit notable antihypertensive effects. A study synthesized various benzimidazole derivatives and evaluated their efficacy as angiotensin II antagonists. The findings indicated that compounds with trifluoromethyl substitutions showed significant blood pressure-lowering effects in animal models, suggesting their potential as therapeutic agents for hypertension management .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer activities. Compounds containing the benzimidazole moiety are known to interact with biological targets involved in cancer progression. For instance, transition metal complexes with benzimidazole ligands have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The trifluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for further development in oncology.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to contribute to its enhanced activity by improving lipophilicity and membrane permeability .

Synthetic Applications

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex structures through various reactions, such as nucleophilic substitutions and coupling reactions. Its unique electronic properties due to the trifluoromethyl group allow for selective functionalization, which is valuable in creating diverse chemical entities .

Catalysis

This compound has been investigated as a catalyst or co-catalyst in several organic transformations. Its ability to stabilize reactive intermediates makes it suitable for facilitating reactions such as cross-coupling and cycloaddition processes. The incorporation of trifluoromethyl groups has been shown to enhance catalytic efficiency and selectivity .

Material Science Applications

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for enhancing material properties. The trifluoromethyl group imparts unique thermal stability and chemical resistance, making these polymers suitable for applications in harsh environments, such as coatings and sealants .

Nanotechnology

In nanotechnology, benzimidazole derivatives have been explored for their potential use in drug delivery systems and as components of nanocarriers. The ability to modify the surface properties of nanoparticles with compounds like this compound can improve drug solubility and bioavailability .

Mécanisme D'action

The mechanism of action of 6-methyl-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Benzimidazole Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The 2-trifluoromethyl group is critical for binding to parasitic targets (e.g., tubulin), as seen in Compound 60 (IC₅₀ = 0.042 µM) . However, 6-methyl substitution (target compound) may reduce steric hindrance compared to bulkier groups (e.g., 6-SC₃H₇ in Compound 63), which increases IC₅₀ to 1.403 µM .

- Electron-withdrawing groups (e.g., 5-Cl in Compound 60) enhance antiparasitic potency by stabilizing charge-transfer interactions .

Physicochemical Properties :

- The 6-methyl group improves lipophilicity (logP ≈ 3.2) compared to 6-methoxy derivatives (logP ≈ 2.5), favoring membrane permeability .

- Thione derivatives (e.g., Compound 62) exhibit superior activity (IC₅₀ = 0.005 µM) due to sulfur’s hydrogen-bond acceptor capacity .

Synthetic Accessibility :

- The target compound’s synthesis (via TFA-mediated cyclization) is more straightforward than chalcone hybrids (e.g., Compound 61), which require Claisen-Schmidt condensations .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, enhancing half-life relative to non-fluorinated analogues .

- Toxicity : Benzimidazoles with 2-CF₃ substituents show lower cytotoxicity (CC₅₀ > 50 µM) compared to nitro derivatives (e.g., O₂N-BZM7, CC₅₀ = 12 µM) .

Activité Biologique

Overview

6-Methyl-2-(trifluoromethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula: C9H7F3N2

- Molecular Weight: 202.16 g/mol

- CAS Number: 399-77-9

Biological Activities

This compound exhibits a range of biological activities, including antiparasitic, antifungal, and anticancer properties. Its efficacy has been attributed to its structural features, particularly the trifluoromethyl group which enhances lipophilicity and biological interactions.

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, demonstrate significant activity against protozoan parasites. A study highlighted that certain benzimidazole derivatives had IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, making them more potent than traditional treatments like albendazole and metronidazole . Specifically, compounds with trifluoromethyl substitutions showed enhanced activity against T. vaginalis, with some derivatives being up to 14 times more effective than standard treatments .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies have shown moderate activity against fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) ranged from 64 to 512 µg/mL depending on the specific derivative tested . The introduction of alkyl groups at the N-1 position of the benzimidazole ring was associated with increased antifungal potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, related benzimidazole derivatives have shown promising antiproliferative effects against cancer cell lines such as MDA-MB-231. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzimidazole ring significantly influenced their anticancer activity .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. This interaction may involve enzyme inhibition or modulation of signaling pathways critical for cell survival and proliferation.

Research Findings and Case Studies

A comprehensive review of benzimidazole derivatives indicated that compounds bearing a trifluoromethyl group often exhibit enhanced bioactivity compared to their non-fluorinated counterparts. For example:

- Antiproliferative Effects: Compounds with structural variations at the N-1 position demonstrated IC50 values ranging from 16.38 µM to over 100 µM against various cancer cell lines .

- Antifungal Activity: The introduction of substituents improved antifungal efficacy, with MIC values indicating moderate activity against pathogenic fungi .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-methyl-2-(trifluoromethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with trifluoromethyl-containing carboxylic acids or their equivalents. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like HCl or Lewis acids. Microwave-assisted synthesis can reduce reaction time and improve yields . Optimization should focus on stoichiometric ratios (e.g., 1:1.5 for diamine to acid) and purification steps, such as recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of NH (3164–3385 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.0 ppm) and methyl/CF₃ groups (δ 2.4–3.5 ppm). ¹³C NMR can verify trifluoromethyl carbons (δ 120–125 ppm, q, J = 270–280 Hz) .

- Elemental analysis : Match experimental and theoretical C/H/N/F percentages to confirm purity .

Q. What crystallographic data are available for this compound, and how does its planar structure influence reactivity?

- Answer : Single-crystal X-ray diffraction reveals a planar benzimidazole core with intramolecular hydrogen bonding (N–H···N), stabilizing the structure. The planarity enhances π-π stacking in supramolecular assemblies and influences electron distribution, making the CF₃ group electron-withdrawing and directing electrophilic substitution to the 5-position .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

- Answer :

- DFT : Calculate HOMO-LUMO gaps to assess electron transfer potential. For example, a low bandgap (<4 eV) suggests reactivity in redox-mediated antifungal pathways .

- Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or Hedgehog pathway receptors). Prioritize derivatives with binding energies < −7 kcal/mol .

- ADME prediction : Tools like SwissADME can evaluate bioavailability and blood-brain barrier penetration based on logP (optimal range: 2–3.5) .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Answer : Common pitfalls and solutions:

- Impure precursors : Pre-purify o-phenylenediamine derivatives via column chromatography .

- Incomplete cyclization : Extend reaction time (≥3 hours) under reflux with excess formic acid (1.5 equivalents) .

- Byproduct formation : Use scavengers like molecular sieves to absorb water and shift equilibrium toward product .

- Microwave assistance : Achieve 85–90% yield in 30 minutes at 100°C vs. 60% yield via conventional heating .

Q. How do structural modifications (e.g., N-alkylation, aryl substitution) alter the compound’s antifungal efficacy?

- Answer :

- N-alkylation : Adding a benzyl group (e.g., 1-benzyl substitution) enhances lipophilicity, improving membrane penetration in Candida spp. (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Aryl-thiazole hybrids : Derivatives with 4-fluorophenyl-thiazole moieties show 4-fold higher activity against Aspergillus fumigatus due to halogen-bonding with fungal enzymes .

- Triazole conjugates : Improve pharmacokinetics by reducing plasma protein binding (e.g., from 92% to 78%) .

Q. What advanced spectroscopic techniques characterize charge-transfer mechanisms in this compound?

- Answer :

- VEDA/PED analysis : Quantify vibrational energy distribution to identify key modes (e.g., NH bending at 1540 cm⁻¹) linked to charge transfer .

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax 270 nm → 290 nm) in polar solvents to confirm intramolecular charge transfer (ICT) .

- Raman spectroscopy : Detect resonance-enhanced bands (e.g., 1600 cm⁻¹ for aromatic ring vibrations) to map electron density changes .

Methodological Considerations

Q. How to resolve contradictions in reported biological activities across studies?

- Answer :

- Standardize assays : Use CLSI guidelines for antifungal testing (e.g., broth microdilution) to ensure MIC comparability .

- Control variables : Match solvent (DMSO ≤1% v/v) and inoculum size (1–5 × 10³ CFU/mL) across experiments .

- Statistical rigor : Apply Kruskal-Wallis/Dunn’s tests for non-normal data and report 95% confidence intervals .

Q. What formulation strategies enhance the topical delivery of this compound for burn wound treatment?

- Answer :

- Cubosome hydrogels : Load 1-benzyl derivatives into glyceryl monooleate-based nanoparticles (particle size: 150–200 nm) for sustained release (≥80% over 24 hours) .

- Penetration enhancers : Combine with 5% w/w oleic acid to increase skin permeation 3-fold .

- Stability testing : Assess photodegradation under ICH Q1B guidelines; protect formulations from UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.